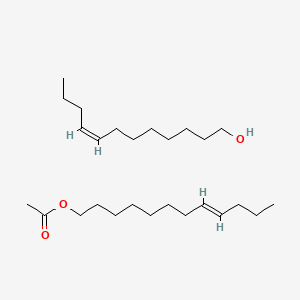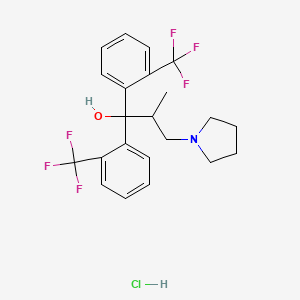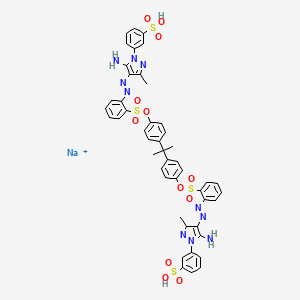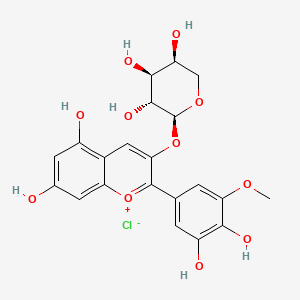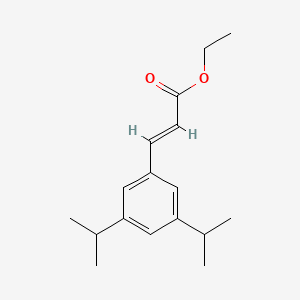![molecular formula C29H34O10 B12781361 (9S,10R,12S,15R,17R,18S,19S,20R,23Z,25Z,27R,28R)-3,13,19,28-tetramethylspiro[4,7,11,16,21,29,30-heptaoxaheptacyclo[25.2.1.117,20.03,5.09,15.09,19.010,12]hentriaconta-13,23,25-triene-18,2'-oxirane]-6,22-dione](/img/structure/B12781361.png)
(9S,10R,12S,15R,17R,18S,19S,20R,23Z,25Z,27R,28R)-3,13,19,28-tetramethylspiro[4,7,11,16,21,29,30-heptaoxaheptacyclo[25.2.1.117,20.03,5.09,15.09,19.010,12]hentriaconta-13,23,25-triene-18,2'-oxirane]-6,22-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(9S,10R,12S,15R,17R,18S,19S,20R,23Z,25Z,27R,28R)-3,13,19,28-tetramethylspiro[4,7,11,16,21,29,30-heptaoxaheptacyclo[2521117,2003,509,1509,19010,12]hentriaconta-13,23,25-triene-18,2’-oxirane]-6,22-dione” is a highly complex organic molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various rings and the introduction of functional groups. The specific synthetic route would depend on the desired configuration and functionalization of the molecule. Common techniques might include cyclization reactions, stereoselective synthesis, and the use of protecting groups to control reactivity.
Industrial Production Methods
Industrial production of complex organic molecules often requires optimization of reaction conditions to maximize yield and purity. This might involve the use of high-throughput screening to identify optimal catalysts, solvents, and temperatures. Scale-up from laboratory to industrial production would also necessitate considerations of cost, safety, and environmental impact.
化学反应分析
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Cyclization: Formation of ring structures.
Common Reagents and Conditions
Common reagents might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). Reaction conditions would vary depending on the specific transformation desired, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学研究应用
Chemistry
In chemistry, such compounds might be used as intermediates in the synthesis of more complex molecules or as catalysts in various reactions.
Biology
In biology, these compounds could be studied for their interactions with biological molecules, such as proteins or nucleic acids, potentially leading to the development of new drugs or diagnostic tools.
Medicine
In medicine, the compound might be investigated for its therapeutic potential, including its ability to modulate biological pathways or target specific diseases.
Industry
In industry, such compounds could find applications in materials science, such as the development of new polymers or coatings with unique properties.
作用机制
The mechanism of action of the compound would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering their activity, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms, often involving techniques such as X-ray crystallography or molecular modeling.
相似化合物的比较
Similar Compounds
Similar compounds might include other complex organic molecules with multiple ring structures and functional groups. Examples could include natural products like steroids or synthetic molecules like pharmaceuticals.
Uniqueness
The uniqueness of the compound would lie in its specific configuration and functionalization, which could confer unique chemical properties or biological activities. Comparative studies with similar compounds would help to highlight these unique features.
属性
分子式 |
C29H34O10 |
|---|---|
分子量 |
542.6 g/mol |
IUPAC 名称 |
(9S,10R,12S,15R,17R,18S,19S,20R,23Z,25Z,27R,28R)-3,13,19,28-tetramethylspiro[4,7,11,16,21,29,30-heptaoxaheptacyclo[25.2.1.117,20.03,5.09,15.09,19.010,12]hentriaconta-13,23,25-triene-18,2'-oxirane]-6,22-dione |
InChI |
InChI=1S/C29H34O10/c1-14-9-18-28(23-22(14)38-23)12-32-25(31)24-26(3,39-24)11-21-34-15(2)16(35-21)7-5-6-8-20(30)37-17-10-19(36-18)29(13-33-29)27(17,28)4/h5-9,15-19,21-24H,10-13H2,1-4H3/b7-5-,8-6-/t15-,16-,17-,18-,19-,21?,22+,23+,24?,26?,27-,28-,29+/m1/s1 |
InChI 键 |
JIOIZCCNKQQRDN-JRTNFGKLSA-N |
手性 SMILES |
C[C@@H]1[C@H]2/C=C\C=C/C(=O)O[C@@H]3C[C@@H]4[C@]5([C@]3([C@]6(COC(=O)C7C(O7)(CC(O1)O2)C)[C@H](O4)C=C([C@H]8[C@@H]6O8)C)C)CO5 |
规范 SMILES |
CC1C2C=CC=CC(=O)OC3CC4C5(C3(C6(COC(=O)C7C(O7)(CC(O1)O2)C)C(O4)C=C(C8C6O8)C)C)CO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


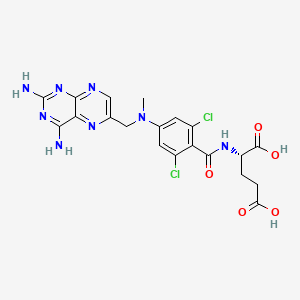
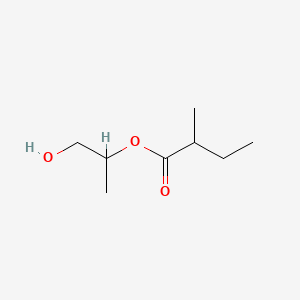

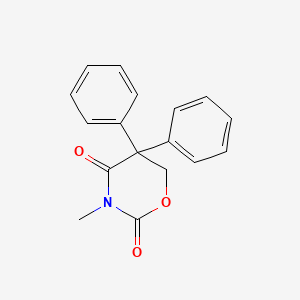
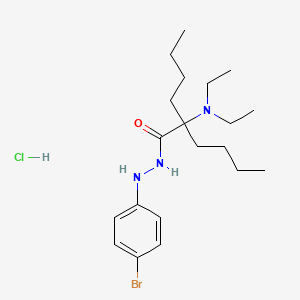


![Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aRS,7aRS) [French]](/img/structure/B12781330.png)
